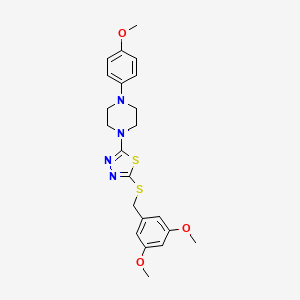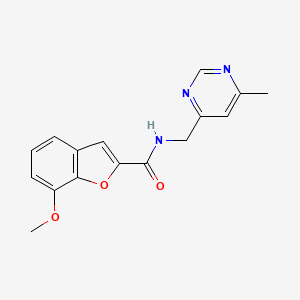![molecular formula C17H17BrN2O2 B3012721 2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide CAS No. 2097860-80-3](/img/structure/B3012721.png)
2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide is a useful research compound. Its molecular formula is C17H17BrN2O2 and its molecular weight is 361.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry
2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide is involved in the synthesis of potent compounds with applications in medicinal chemistry. For instance, compounds synthesized from related structures have been explored for their neuroleptic properties, indicating potential as blockers of dopamine receptors, which could be beneficial for treating conditions like schizophrenia (de Paulis et al., 1985). Furthermore, efficient synthesis methods for related compounds have been developed, showcasing the versatility and potential for creating diverse therapeutic agents (Hirokawa et al., 2000).
Antiviral Research
Research into the antiviral applications of related compounds has shown that certain derivatives can significantly inhibit retrovirus replication in cell culture, offering a potential pathway for developing new antiviral drugs (Hocková et al., 2003).
Photodynamic Therapy for Cancer
In the field of cancer treatment, new zinc phthalocyanine derivatives synthesized from related compounds have demonstrated remarkable potential as Type II photosensitizers for photodynamic therapy. Their good fluorescence properties and high singlet oxygen quantum yield make them suitable for treating cancer, highlighting the importance of such compounds in developing new therapeutic strategies (Pişkin et al., 2020).
Antimicrobial and Antioxidant Properties
Studies have also explored the antimicrobial properties of bromophenols derived from marine red algae, which share structural similarities with this compound. These compounds have shown moderate to potent activity against various strains of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Xu et al., 2003). Additionally, nitrogen-containing bromophenols isolated from the same source exhibited potent scavenging activity against radicals, underscoring their potential as natural antioxidants in food and pharmaceutical applications (Li et al., 2012).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , a type of chemical reaction where two carbon atoms are joined together
Biochemical Pathways
Given its potential involvement in suzuki–miyaura coupling reactions , it may play a role in carbon-carbon bond formation processes. These processes are fundamental to many biochemical pathways, including those involved in the synthesis of various biomolecules.
Result of Action
Based on its potential involvement in suzuki–miyaura coupling reactions , it may influence the formation of carbon-carbon bonds, which could have various downstream effects on cellular function and physiology.
Properties
IUPAC Name |
2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-22-13-5-6-15(18)14(8-13)17(21)20-10-11-2-7-16(19-9-11)12-3-4-12/h2,5-9,12H,3-4,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVQXQFLSMAWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B3012638.png)
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)
![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B3012643.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3012645.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3012651.png)

![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3012654.png)

![3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B3012656.png)
![N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3012657.png)

